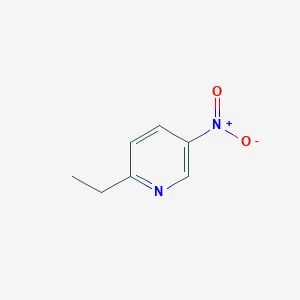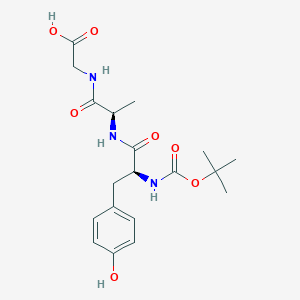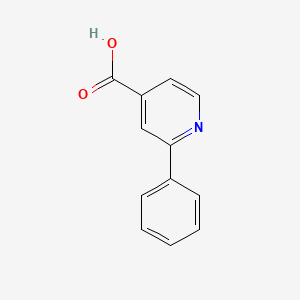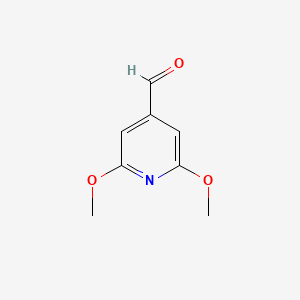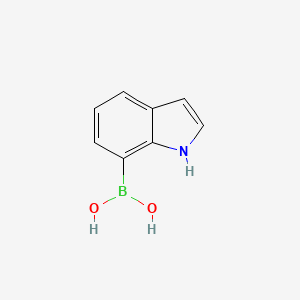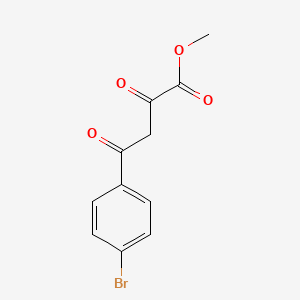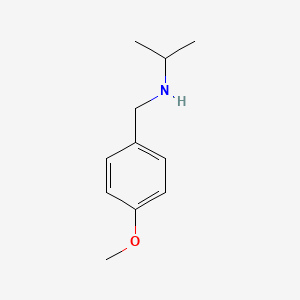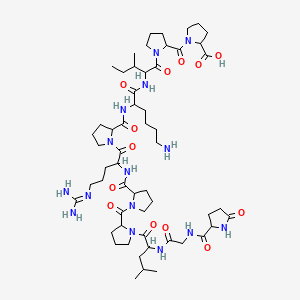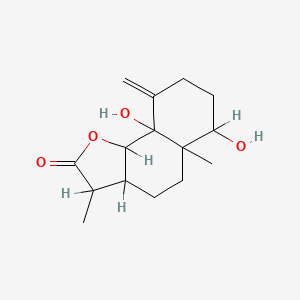
Artemin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artemin, also known as 11s-artemin, belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3, 5a, 9-trimethyl-naphtho[1, 2-b]furan-2-one derivative) or secoeudesmanolide (a 3, 6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton. Artemin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, artemin is primarily located in the cytoplasm. Outside of the human body, artemin can be found in herbs and spices. This makes artemin a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Neurobiology and Receptor Interactions
- Artemin (ARTN) is part of the glial cell line-derived neurotrophic factor (GDNF) family and plays a critical role in developing and maintaining various neuronal populations in the mammalian nervous system. The complex structure of ARTN and its receptor GFRalpha3 is essential in forming a ternary signaling complex with the RET receptor, indicating a unique receptor-ligand interaction mode within the TGF-beta superfamily. This interaction is pivotal in neurobiology and could be explored for therapeutic applications (Wang, Baloh, Milbrandt & Garcia, 2006).
Role in the Sympathetic Nervous System
- ARTN is crucial for the migration and axonal projection pattern of the sympathetic nervous system, significantly affecting the innervation of target tissues. Its expression in smooth muscle cells of blood vessels acts as a guidance factor for sympathetic fibers, indicating a potential role in vascular-neuronal interactions (Honma, Araki, Gianino, Bruce, Heuckeroth, Johnson & Milbrandt, 2002).
Influence on Sensory Neurons
- Overexpression of ARTN in skin enhances the expression of TRPV1 and TRPA1 in cutaneous sensory neurons. This modulation leads to behavioral sensitivity to heat and cold, indicating ARTN's role in sensory neuron properties and potential implications in pain management (Elitt, McIlwrath, Lawson, Malin, Molliver, Cornuet, Koerber, Davis & Albers, 2006).
Cancer Research and Therapeutics
- In mammary carcinoma cells, ARTN has been identified as a factor promoting radio- and chemo-resistance by enhancing TWIST1-BCL-2-dependent cancer stem cell-like behavior. This finding suggests that targeting ARTN function could be a strategy in cancer therapy (Banerjee, Qian, Wu, Ren, Steiner, Bougen, Liu, Liu, Zhu & Lobie, 2012).
Potential in Neuropathic Pain Treatment
- ARTN supports survival and growth of sensory neurons, making it a candidate for treating neuropathic pain. Efficient production methods for ARTN have been developed, facilitating its potential therapeutic application (Bruinzeel & Masure, 2012).
Role in Pancreatic Adenocarcinoma
- ARTN promotes invasiveness and neurotrophic function in pancreatic adenocarcinoma, suggesting its potential as a therapeutic target in pancreatic carcinoma (Gao, Bo, Wang, Zhang & Zhu, 2014).
Gene Regulation in Neuronal Systems
- The transcriptional regulation of ARTN is related to neurite outgrowth and actin polymerization in mature DRG neurons, indicating a role in the regulation of actin dynamics and synaptic vesicle movement (Park & Hong, 2006).
Impact on Mammary Carcinoma Resistance
- ARTN mediates acquired resistance to trastuzumab in HER2-positive mammary carcinoma cells by enhancing the cancer stem cell-like population, suggesting its role in treatment resistance and as a target for therapeutic intervention (Ding, Banerjee, Tan, Zhao, Zhuang, Li, Qian, Liu, Wu, Lobie & Zhu, 2014).
Oncogenic Properties in Mammary Carcinoma
- Artemin is found to be oncogenic for human mammary carcinoma, indicating its potential as a target for inhibiting mammary carcinoma progression and metastasis (Kang, Perry, Pandey, Fielder, Mei, Qian, Wu, Zhu, Liu & Lobie, 2009).
Stability and Activity in Treatment Contexts
- The exceptional stability of ARTN under various conditions highlights its potential for straightforward formulation and storage in clinical applications, particularly in neuropathic pain treatment paradigms (Bruinzeel & Masure, 2011).
Therapeutic Potential in Spinal Cord Injury
- ARTN, delivered via HSV-based vector, has shown potential in improving functional outcome after spinal cord injury by promoting neurite extension and overcoming myelin inhibition (Zhou, Peng, Fink & Mata, 2009).
Propiedades
Número CAS |
22149-38-8 |
|---|---|
Nombre del producto |
Artemin |
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
6,9a-dihydroxy-3,5a-dimethyl-9-methylidene-3,3a,4,5,6,7,8,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h9-12,16,18H,1,4-7H2,2-3H3 |
Clave InChI |
CJLHTKGWEUGORV-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |
SMILES canónico |
CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |
melting_point |
238-240°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



